4-({4-[(4-Ethylphenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol
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Overview
Description
4-({4-[(4-Ethylphenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol is a complex organic compound that features a piperazine ring, a phenyl group, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(4-Ethylphenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol typically involves multiple stepsThe reaction conditions often involve the use of solvents such as chloroform and reagents like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-({4-[(4-Ethylphenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions can vary but often involve controlled temperatures and specific solvents to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
4-({4-[(4-Ethylphenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-({4-[(4-Ethylphenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors, while the phenyl and methoxy groups can modulate the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as modulation of neurotransmitter release and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: Shares the piperazine and phenyl groups but lacks the methoxy substituents.
4-[2-(4-Methyl-piperazin-1-yl)-ethyl]-phenylamine: Similar piperazine structure but different substituents on the phenyl ring.
Uniqueness
4-({4-[(4-Ethylphenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethyl and methoxy groups enhances its potential for diverse applications in various fields .
Properties
Molecular Formula |
C22H30N2O3 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
4-[[4-[(4-ethylphenyl)methyl]piperazin-1-yl]methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C22H30N2O3/c1-4-17-5-7-18(8-6-17)15-23-9-11-24(12-10-23)16-19-13-20(26-2)22(25)21(14-19)27-3/h5-8,13-14,25H,4,9-12,15-16H2,1-3H3 |
InChI Key |
OTPSBOVCRJNSFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC |
Origin of Product |
United States |
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